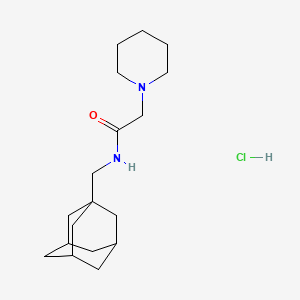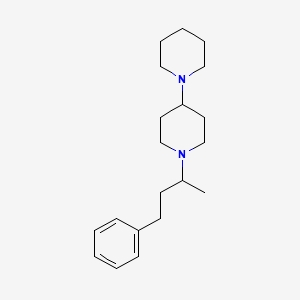
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine, also known as MPPP, is a synthetic compound that belongs to the class of piperidines. It has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine involves its ability to inhibit the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. In Parkinson's disease, the dopamine-producing neurons in the brain are damaged, leading to a decrease in dopamine levels. 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine prevents the breakdown of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine levels can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease. It has also been shown to have an analgesic effect, which means that it can help alleviate pain. Additionally, 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been shown to have an antidepressant effect, which means that it can help alleviate symptoms of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in lab experiments is its ability to increase dopamine levels in the brain. This can be useful in studying the effects of dopamine on various physiological processes. However, one of the limitations of using 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in lab experiments is its potential for abuse. 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a synthetic compound that has been used as a recreational drug, and its use can lead to addiction and other adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. One direction is the development of new and more efficient synthesis methods for 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. Another direction is the study of the effects of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine on other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, the potential for the use of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in the treatment of drug addiction is an area of interest for future research.
Conclusion:
In conclusion, 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a synthetic compound that has been extensively studied for its potential use in the treatment of Parkinson's disease. Its ability to increase dopamine levels in the brain has been shown to be effective in alleviating the symptoms of Parkinson's disease. The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry. While 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has several advantages for lab experiments, its potential for abuse is a limitation. There are several future directions for the study of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine, including the development of new synthesis methods and the study of its effects on other neurological disorders.
Synthesemethoden
The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine involves the reaction of 1-phenyl-1,2-propanedione with piperidine in the presence of hydrochloric acid and aluminum chloride. The resulting product is then reduced using lithium aluminum hydride to yield 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine acts as a dopamine reuptake inhibitor, which means that it prevents the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-phenylbutan-2-yl)-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-18(10-11-19-8-4-2-5-9-19)21-16-12-20(13-17-21)22-14-6-3-7-15-22/h2,4-5,8-9,18,20H,3,6-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJKXKLPQKTGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylbutan-2-yl)-4-piperidin-1-ylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5220656.png)
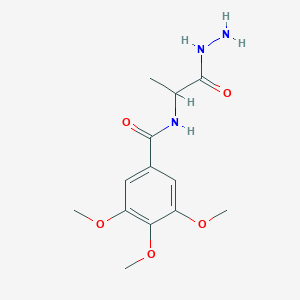
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5220661.png)
![N-(4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5220665.png)
![1-[4-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B5220677.png)
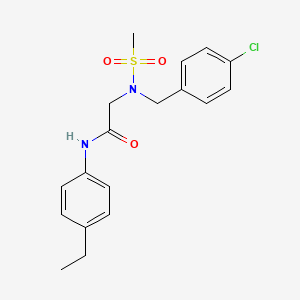
![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)
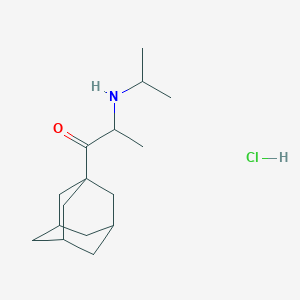
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5220697.png)
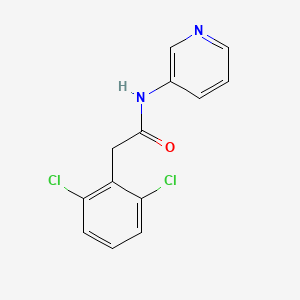
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5220718.png)
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5220721.png)
